molecular formula C28H42O2 B1211352 3,3',5,5'-tetra(tert-butyl)[1,1'-biphenyl]-4,4'-diol CAS No. 128-38-1

3,3',5,5'-tetra(tert-butyl)[1,1'-biphenyl]-4,4'-diol

Cat. No.: B1211352
CAS No.: 128-38-1
M. Wt: 410.6 g/mol
InChI Key: GSOYMOAPJZYXTB-UHFFFAOYSA-N
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Mechanism of Action

The mechanism by which di(2,6-di-t-butylphenol) exerts its effects involves scavenging free radicals and preventing oxidative damage. It donates hydrogen atoms to free radicals, thereby neutralizing them and preventing the formation of harmful oxidation products . The molecular targets include reactive oxygen species and other free radicals .

Properties

IUPAC Name

2,6-ditert-butyl-4-(3,5-ditert-butyl-4-hydroxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42O2/c1-25(2,3)19-13-17(14-20(23(19)29)26(4,5)6)18-15-21(27(7,8)9)24(30)22(16-18)28(10,11)12/h13-16,29-30H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOYMOAPJZYXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073160
Record name [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)-
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Molecular Weight

410.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128-38-1
Record name 4,4′-Bis(2,6-di-tert-butylphenol)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128-38-1
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Record name 4,4'-Bis(2,6-di-tert-butylphenol)
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Record name Ethyl 712
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Record name [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)-
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Record name 3,3',5,5'-tetra-tert-butylbiphenyl-4,4'-diol
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Record name 4,4'-BIS(2,6-DI-TERT-BUTYLPHENOL)
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Synthesis routes and methods

Procedure details

A portion (10.0 g) of this reaction solution was used in the subsequent process. Phenol (20 g) and sulfuric acid (0.04 g) were added to 10.0 g of reaction solution (1) not only for neutralizing the base in the reaction system but also to render the reaction solution acidic (pH, 1). Thereafter, the following two reactions were performed in one step at 180° C. over a period of 6 hours: a redox reaction in which the unreacted 2,6-di-t-butylphenol and 3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone were reacted to produce 3,3',5,5'-tetra-t-butyl-4,4'-dihydroxybiphenyl; and a reaction in which 3,3',5,5'-tetra-t-butyl-4,4'-dihydroxybiphenyl was dealkylated into p,p'-biphenol.
[Compound]
Name
reaction solution
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0.04 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the size of alkali metal cations influence the electron transfer rate from BPH2 to the polyoxometalate acceptor?

A1: Research indicates that larger alkali metal cations like K+ lead to faster electron transfer rates from BPH2 to the polyoxometalate acceptor (α-SiV(V)W(11)O(40)(5-)) compared to smaller cations like Li+. [, ] This is because larger cations form more stable and compact solvent-separated ion pairs with the acceptor anion. These ion pairs exhibit higher electron affinities, facilitating faster electron transfer kinetics. [, ]

Q2: What experimental techniques were employed to investigate the electron transfer mechanism between BPH2 and the polyoxometalate acceptor?

A2: The researchers utilized a combination of techniques including GC-MS, 1H, 7Li, and 51V NMR, and UV-vis spectroscopy to meticulously analyze the reaction mechanism. [, ] They confirmed the formation of 1:1 ion pairs between the acceptor and alkali metal cations, determined the kinetic and thermodynamic parameters of these interactions, and studied the effect of cation size on the electron transfer process. [, ]

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